![molecular formula C21H17N3O B2755153 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide CAS No. 305357-89-5](/img/structure/B2755153.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-304388 es un compuesto químico con la fórmula molecular C21H17N3O y un peso molecular de 327.4 g/mol . Es conocido por sus aplicaciones en investigación científica, particularmente en los campos de la química y la biología.
Aplicaciones Científicas De Investigación
WAY-304388 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como ligando en química de coordinación y como reactivo en síntesis orgánica.
Biología: Se utiliza en el estudio de vías biológicas e interacciones moleculares.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de WAY-304388 implica su interacción con objetivos moleculares específicos. Se une a estos objetivos y modula su actividad, lo que lleva a varios efectos biológicos. Las vías y los objetivos exactos involucrados son objeto de investigación en curso y pueden variar según la aplicación específica.
Análisis Bioquímico
Biochemical Properties
GLUT1-IN-2 interacts with GLUT1, a protein that is part of the major facilitator superfamily (MFS) of membrane transporters . The proteins in this family have 12 transmembrane spans built from a replicated trimer substructure, which enables the alternation of opening and closing a cleft to either the internal or the external side of the membrane . This unique protein fold enables the catalysis of transport .
Cellular Effects
GLUT1-IN-2, through its interaction with GLUT1, can influence various types of cells and cellular processes. GLUT1 is expressed in varying degrees in most human cells . It is predominantly expressed in erythrocytes and endothelial cells, including cells of the blood-brain barrier . The availability of GLUT1 at the plasma membrane can be regulated by membrane protein translocation in tissues where glucose uptake is hormonally controlled .
Molecular Mechanism
The molecular mechanism of GLUT1-IN-2 involves its interaction with GLUT1. The proteins in the GLUT family, including GLUT1, have a unique protein fold that enables the catalysis of transport . This involves 4 trimer substructures moving relative to each other, thereby alternately opening and closing a cleft to either the internal or the external side of the membrane .
Temporal Effects in Laboratory Settings
The temporal effects of GLUT1-IN-2 in laboratory settings are closely tied to its interaction with GLUT1. For instance, in a study involving an abdominal surgery model in aged mice, it was found that GLUT1 reduction and diminished glucose metabolism, especially in the ATP level, were observed in postoperative mice compared with controls .
Dosage Effects in Animal Models
The effects of GLUT1-IN-2 can vary with different dosages in animal models. In a study involving an abdominal surgery model in aged mice, it was found that overexpression of GLUT1 expression alleviated postoperative cognitive decline and improved metabolic profiles .
Metabolic Pathways
GLUT1-IN-2 is involved in the metabolic pathways associated with GLUT1. GLUT1 is involved in all critical steps of handling glucose and other hexoses, including absorption, distribution, and excretion/recovery . The control of GLUT function is necessary for a regulated supply of metabolites (mainly glucose) to tissues .
Transport and Distribution
The transport and distribution of GLUT1-IN-2 within cells and tissues are facilitated by its interaction with GLUT1. GLUT1 facilitates the transport of glucose across the plasma membranes of mammalian cells . Some of the GLUT proteins, including GLUT1, translocate between subcellular compartments, which facilitates the control of their function over long- and short-time scales .
Subcellular Localization
The subcellular localization of GLUT1-IN-2 is linked to its interaction with GLUT1. GLUT1 is predominantly expressed in the cerebral microvasculature . After compaction, nuclear staining diminishes, and GLUT1 localizes to basolateral membranes of the outer cells and trophectoderm . In blastocysts, a weak but uniform staining of inner-cell-mass plasma membranes is apparent .
Métodos De Preparación
La síntesis de WAY-304388 involucra varios pasos, típicamente comenzando con la preparación de la estructura central seguida de modificaciones de grupos funcionales. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se publican ampliamente. los métodos sintéticos generales para compuestos similares a menudo implican síntesis orgánica de varios pasos, incluidas reacciones como la condensación, la ciclización y las transformaciones de grupos funcionales. Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
WAY-304388 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula utilizando agua. Las condiciones ácidas o básicas pueden facilitar esta reacción.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
WAY-304388 se puede comparar con otros compuestos similares, como:
WAY-100635: Un antagonista selectivo del receptor de serotonina.
WAY-267464: Un agonista selectivo del receptor de oxitocina.
WAY-181187: Un antagonista selectivo del receptor de dopamina.
WAY-304388 es único en su estructura molecular específica y los objetivos particulares con los que interactúa, lo que lo hace valioso para aplicaciones de investigación específicas.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAZKDZNMRHORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of targeting Chlamydia pneumoniae?
A1: Chlamydia pneumoniae is an intracellular bacterium notorious for its poor response to conventional antibiotic treatments. [] Inadequate antibiotic use often leads to chronic infections, potentially contributing to serious conditions like asthma, atherosclerosis, and even Alzheimer's disease. []
Q2: What are the challenges in developing new antichlamydial drugs?
A2: Research on Chlamydia is hampered by the lack of advanced genetic tools readily available for other antimicrobial research. This limitation necessitates alternative approaches to drug discovery. []
Q3: How was N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide identified as a potential antichlamydial agent?
A3: Researchers designed a set of 2-arylbenzimidazoles, including this compound, based on previous findings suggesting their potential antichlamydial activity. []
Q4: What is the mechanism of action of this compound against Chlamydia pneumoniae?
A4: The precise mechanism of action of this compound against Chlamydia pneumoniae is currently unknown. Further research is required to elucidate how this compound interacts with its target within the bacteria and the downstream effects leading to its antichlamydial activity.
Q5: What was the rationale behind synthesizing a series of 2-arylbenzimidazoles?
A5: The decision to synthesize 2-arylbenzimidazoles stemmed from earlier research findings indicating their potential as antichlamydial agents. This class of compounds likely possesses structural features that could interfere with essential Chlamydia pneumoniae processes. []
Q6: How many 2-arylbenzimidazole derivatives were synthesized, and how were they evaluated for their antichlamydial activity?
A6: The research involved synthesizing 33 different 2-arylbenzimidazole derivatives. [] These derivatives were then tested against the Chlamydia pneumoniae strain CWL-029 in an acute infection model. The researchers used a time-resolved fluorescence immunoassay (TR-FIA) at a concentration of 10 μM to assess the inhibitory effects of the derivatives. []
Q7: What were the key findings of the antichlamydial activity screening?
A7: The screening revealed that 14 of the synthesized compounds exhibited at least 80% inhibition of C. pneumoniae growth at a 10 μM concentration. Importantly, these compounds showed minimal impact on the viability of the host cells. []
Q8: Which compound demonstrated the highest antichlamydial potency, and what was its minimum inhibitory concentration (MIC)?
A8: Among the tested compounds, this compound (compound 42 in the study) showed the most potent antichlamydial activity. [] Its MIC was determined to be 10 μM against C. pneumoniae CWL-029 and 6.3 μM against the clinical strain CV-6. []
Q9: What methods were used to evaluate the effects of the compounds on Chlamydia pneumoniae?
A9: Beyond the TR-FIA method, the researchers utilized immunofluorescence microscopy to visually assess the effects of the nine most promising compounds on two different C. pneumoniae strains (CWL-029 and CV-6). [] This technique allowed them to observe the impact of the compounds on the morphology and development of the bacteria.
Q10: What is the significance of the findings regarding this compound?
A10: This research highlights the potential of this compound and the broader 2-arylbenzimidazole class as a valuable starting point for developing new antichlamydial drugs. The compound's effectiveness against C. pneumoniae, along with its minimal impact on host cell viability, makes it a promising lead compound for further investigation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
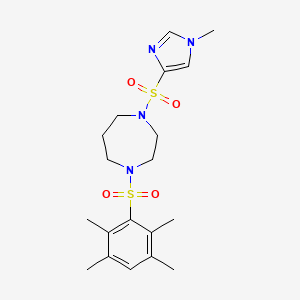


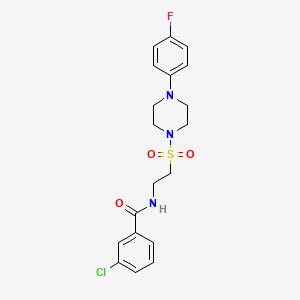

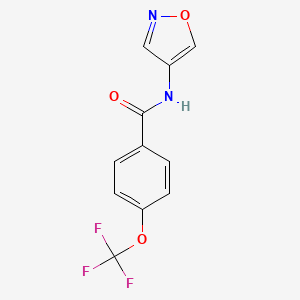
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)
![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)
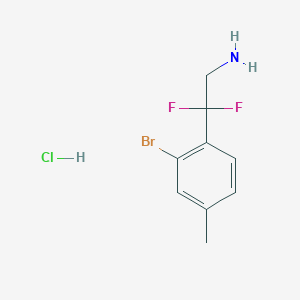
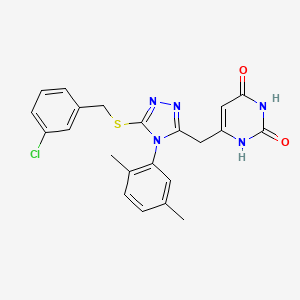

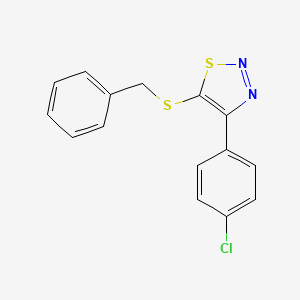
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
